molecular formula C16H30O2 B3420033 3-Hexadecenoic acid CAS No. 1686-10-8

3-Hexadecenoic acid

Cat. No. B3420033
CAS RN: 1686-10-8
M. Wt: 254.41 g/mol
InChI Key: PCBKWKNYISJGPJ-BUHFOSPRSA-N
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Description

3-Hexadecenoic acid, also known as (E)-3-hexadecenoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms . It has a molecular formula of C16H30O2 .


Synthesis Analysis

Palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10) are synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2, respectively . A third positional isomer, hypogeic acid (16:1n-9) is produced from the partial β-oxidation of oleic acid . The formation of 9 cis -16:1 (palmitoleic acid) occurs from palmitic acid via delta-9 desaturase (SCD-16) and from vaccenic acid via beta-oxidation .


Molecular Structure Analysis

The molecular structure of 3-Hexadecenoic acid consists of 16 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms . The average mass is 254.408 Da and the monoisotopic mass is 254.224579 Da .

Scientific Research Applications

Mosquito Control

3-Hexadecenoic acid has potential applications in mosquito control. Specifically, a study by Whitney et al. (2000) demonstrated its use in producing a method to control the disease-carrying mosquito Culex quinquefasciatus. This application stems from the unusual fatty acid produced in the seed of Kochia scoparia (Whitney et al., 2000).

Biomarker Development

Hexadecenoic fatty acids, including 3-Hexadecenoic acid, are targets in plasma lipidomic studies for biomarker development. Sansone et al. (2013) explored their application in human plasma biomarker development, focusing on the synthesis and analytical setup for these fatty acids (Sansone et al., 2013).

Food Science: Flavor Development

In food science, the volatile profile of foods during fermentation can be significantly influenced by 3-Hexadecenoic acid. Fan et al. (2019) identified this acid as one of the key compounds enriching the flavors of Kedong sufu, a Chinese traditional bacteria-fermented soybean product (Fan et al., 2019).

Anti-Inflammatory Properties

3-Hexadecenoic acid and its isomers are being studied for their anti-inflammatory properties. Astudillo et al. (2020) focused on the role of these fatty acids in inflammatory conditions and their potential as lipid mediators with anti-inflammatory actions (Astudillo et al., 2020).

Cosmetic Applications

The antimicrobial properties of 3-Hexadecenoic acid derivatives make them potential candidates for cosmetic product applications. Araki et al. (2017) studied its application in cosmetic products, highlighting its selective antibacterial activity and suitability for use in consumer products (Araki et al., 2017).

Skin Health and Dermatology

In dermatology, 3-Hexadecenoic acid is associated with skin health. Takigawa et al. (2005) found that deficient production of this acid in the skin is linked to vulnerability to colonization by Staphylococcus aureus in patients with atopic dermatitis (Takigawa et al., 2005).

Antidiabetic Potential

Research by Nasution et al. (2018) suggested the potential antidiabetic activities of 3-Hexadecenoic acid derivatives, exploring its use in treating diabetes (Nasution et al., 2018).

properties

IUPAC Name

(E)-hexadec-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h13-14H,2-12,15H2,1H3,(H,17,18)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBKWKNYISJGPJ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC/C=C/CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701312588
Record name trans-3-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1686-10-8, 2457-70-7
Record name trans-3-Hexadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1686-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta(3)-Hexadecenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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